molecular formula C12H16BrNO B3023404 N-(4-bromo-2-tert-butylphenyl)acetamide CAS No. 73621-42-8

N-(4-bromo-2-tert-butylphenyl)acetamide

Cat. No.: B3023404
CAS No.: 73621-42-8
M. Wt: 270.17 g/mol
InChI Key: WVWHIVSMSZPEAP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-tert-butylphenyl)acetamide is an organic compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol . It is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-tert-butylphenyl)acetamide typically involves the reaction of 4-bromo-2-tert-butylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-tert-butylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the acetamide group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenylacetamides.

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

Scientific Research Applications

N-(4-bromo-2-tert-butylphenyl)acetamide is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-tert-butylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(4-bromo-2-tert-butylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWHIVSMSZPEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474742
Record name Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73621-42-8
Record name Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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